molecular formula C11H10ClNO B8579480 7-Chloro-6-methoxy-2-methylquinoline

7-Chloro-6-methoxy-2-methylquinoline

Cat. No.: B8579480
M. Wt: 207.65 g/mol
InChI Key: IBPZQFYRHQLGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-6-methoxy-2-methylquinoline is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

7-chloro-6-methoxy-2-methylquinoline

InChI

InChI=1S/C11H10ClNO/c1-7-3-4-8-5-11(14-2)9(12)6-10(8)13-7/h3-6H,1-2H3

InChI Key

IBPZQFYRHQLGLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C=C1)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-chloro-4-methoxyaniline (1A) (5.0 g, 31.7 mmol) was added 6 M HCl (100 mL) and the reaction was heated to 100° C. with stirring. Toluene (30 mL) was added followed by the slow addition of crotonaldehyde (5.3 mL, 63.5 mmol) at 100° C. The mixture was stirred at 100° C. for 2 hours and cooled to room temperature. The water layer was separated and neutralized with 2 M NaOH solution to pH ˜8. The solid that formed was filtered and collected. The crude product was purified by flash column chromatography to give 1B as white solid (3.3 g, 50%). LCMS-ESI+ (m/z): 208.2, 210.2 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
50%

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